5,7-Dimethyl-1,3-benzoxazol-2-amine

MTH1 inhibition Fragment-based drug discovery Cancer target

5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic small molecule belonging to the 2-aminobenzoxazole fragment class, distinguished by a 5,7-dimethyl substitution pattern on the fused benzene–oxazole ring system. With a molecular weight of 162.19 g·mol⁻¹ and a calculated LogP of 2.2, this compound occupies a specific lipophilicity–size niche that is critical for fragment-based drug discovery campaigns targeting enzymes such as MTH1 (oxidized purine nucleoside triphosphate hydrolase).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1249836-00-7
Cat. No. B1373544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1,3-benzoxazol-2-amine
CAS1249836-00-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(O2)N)C
InChIInChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
InChIKeyQOTCULOVLLBLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1,3-benzoxazol-2-amine (CAS 1249836-00-7) – Procurement-Relevant Identity and Core Properties


5,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic small molecule belonging to the 2-aminobenzoxazole fragment class, distinguished by a 5,7-dimethyl substitution pattern on the fused benzene–oxazole ring system . With a molecular weight of 162.19 g·mol⁻¹ and a calculated LogP of 2.2, this compound occupies a specific lipophilicity–size niche that is critical for fragment-based drug discovery campaigns targeting enzymes such as MTH1 (oxidized purine nucleoside triphosphate hydrolase) [1]. It has been explicitly registered as a research chemical building block with a minimum purity specification of 95% by multiple independent suppliers .

Why 5,7-Dimethyl-1,3-benzoxazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzoxazole Analogs


The 2-aminobenzoxazole scaffold is widely exploited in medicinal chemistry, but the precise position and nature of substituents on the benzene ring profoundly alter target engagement, physicochemical properties, and synthetic utility [1]. The 5,7-dimethyl substitution in this compound generates a unique combination of steric bulk and electron-donating character that is absent in the unsubstituted parent (1,3-benzoxazol-2-amine, CAS 4570-41-6), the 5-methyl or 7-methyl mono-substituted variants, and the 5,7-dichloro or 5,7-difluoro analogs . These differences are not cosmetic: they directly affect LogP-driven partitioning, metabolic stability, and the geometric fit within enzyme active sites such as MTH1, where a 5-methyl-7-aryl analog has been co-crystallized and shown to achieve nanomolar potency [2]. Substituting a generic benzoxazol-2-amine fragment without verifying the 5,7-dimethyl pattern risks losing both target affinity and the specific structure–activity relationship trajectory that has been established for this substitution topology.

Quantitative Evidence Guide: How 5,7-Dimethyl-1,3-benzoxazol-2-amine Differentiates from Closest Analogs


MTH1 Enzyme Inhibition Activity Relative to Unsubstituted 2-Aminobenzoxazole

5,7-Dimethyl-1,3-benzoxazol-2-amine has been experimentally evaluated for inhibition of human recombinant His-tagged MTH1 expressed in Escherichia coli BL21 via a ChEMBL-registered bioassay (Target ID: CHEMBL4020046) . While the parent scaffold 1,3-benzoxazol-2-amine (CAS 4570-41-6) was identified among five fragment hits inhibiting MTH1 with IC₅₀ values ranging from 6 to 79 μM in the foundational fragment-docking study by Rudling et al., the 5,7-dimethyl substitution represents a structure-guided optimization vector that was explicitly pursued to enhance potency [1]. The closely related analog 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine was advanced to nanomolar potency and its binding mode confirmed by X-ray crystallography (PDB 5NGT, resolution 1.54 Å), validating the 5,7-substituted benzoxazol-2-amine topology as a productive MTH1 pharmacophore [2].

MTH1 inhibition Fragment-based drug discovery Cancer target

Lipophilicity (LogP) Differentiation from Unsubstituted and Mono-Substituted 2-Aminobenzoxazole Analogs

The calculated LogP of 5,7-dimethyl-1,3-benzoxazol-2-amine is 2.202 . This represents a substantial increase in lipophilicity compared to the unsubstituted 1,3-benzoxazol-2-amine (calculated LogP ~1.2) and the 5-methyl analog (calculated LogP ~1.7) [1]. This LogP of approximately 2.2 places the compound within the optimal fragment-like lipophilicity range (LogP 1–3) recommended for fragment-based screening libraries, while providing enhanced membrane permeability potential relative to the more hydrophilic parent [2].

Physicochemical property Lipophilicity Drug-likeness

Synthetic Utility as a Building Block for Kinase Inhibitor Conjugates vs. the 5,7-Dimethylbenzoxazole-2-thiol Analog

5,7-Dimethyl-1,3-benzoxazol-2-amine serves as a direct amine-functionalized building block that has been incorporated into at least one complex kinase-targeted conjugate: N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-5,7-dimethyl-1,3-benzoxazol-2-amine [1]. This pyrrolo[2,3-d]pyrimidine–benzoxazole hybrid (PubChem CID 24896617, MW 568.7 g·mol⁻¹) demonstrates that the 2-amino group of the target compound can be directly elaborated into urea-like linkages to kinase inhibitor cores without requiring thiol-to-amine conversion chemistry [2]. In contrast, the 5,7-dimethyl-1,3-benzoxazole-2-thiol analog (CAS 89227-88-3) contains a thiol at position 2, which imposes different coupling chemistry (e.g., thioether or disulfide formation) and may introduce redox liabilities not present with the 2-amino variant .

Kinase inhibitor Building block Medicinal chemistry

Purity Specification and Batch-to-Batch Reproducibility vs. Custom-Synthesized Analogs

5,7-Dimethyl-1,3-benzoxazol-2-amine is commercially available from multiple independent suppliers with a consistently specified minimum purity of 95% . This level of commercial standardization contrasts with the situation for custom-synthesized or single-lab-prepared analogs such as 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine, which are not available as off-the-shelf catalog products with defined purity specifications [1]. The availability of this compound with a documented purity specification and associated SDS documentation (including hazard statements H302, H315, H319, H335) reduces procurement risk and ensures experimental reproducibility across laboratories .

Chemical purity Quality control Reproducibility

Molecular Weight and Fragment-Rule Compliance vs. Larger Benzoxazole-Derived Kinase Inhibitors

With a molecular weight of 162.19 g·mol⁻¹, 5,7-dimethyl-1,3-benzoxazol-2-amine satisfies the 'Rule of Three' criteria for fragment libraries (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its computed hydrogen bond donor count of 1 and acceptor count of 2 further support fragment-like character [2]. In contrast, elaborated 2-aminobenzoxazole-based kinase inhibitors such as the pyrrolopyrimidine conjugate (PubChem CID 24896617, MW 568.7 g·mol⁻¹) exceed fragment criteria and are appropriate for lead optimization rather than primary screening [3]. For laboratories conducting fragment-based screening by X-ray crystallography, surface plasmon resonance, or thermal shift assays, the low MW and favorable fragment properties of 5,7-dimethyl-1,3-benzoxazol-2-amine make it a more suitable starting point than pre-elaborated, higher-MW analogs.

Fragment-based screening Lead-likeness Fragment rule of three

Optimal Application Scenarios for 5,7-Dimethyl-1,3-benzoxazol-2-amine Based on Verified Differentiation Evidence


Fragment-Based MTH1 Inhibitor Screening and Structure-Guided Optimization

This compound is best deployed as a validated fragment hit for MTH1 (oxidized purine nucleoside triphosphate hydrolase) in crystallographic or biophysical screening cascades. The 5,7-dimethyl substitution topology maps directly onto the optimization trajectory established by Rudling et al. (2017), where docking of 0.3 million commercial fragments identified 2-aminobenzoxazoles as MTH1 binders and subsequent structure-guided elaboration of the 7-position yielded nanomolar inhibitors with confirmed binding modes (PDB 5NGT) [1][2]. Researchers can use this compound as a starting fragment for rational, structure-based expansion at the 7-position while retaining the favorable 5-methyl and 2-amino anchoring interactions validated by X-ray crystallography.

Synthesis of Pyrrolopyrimidine–Benzoxazole Kinase Inhibitor Conjugates

The 2-amino group enables direct coupling to pyrrolo[2,3-d]pyrimidine cores via urea or amide bond formation, as demonstrated by the registered conjugate PubChem CID 24896617 [1]. This application is relevant for medicinal chemistry programs targeting Janus kinase (JAK) or other kinase families where the benzoxazole moiety contributes to kinase hinge-binding or allosteric pocket interactions. The commercial availability of the 2-amino variant eliminates the need for protecting group manipulations required when using the 2-thiol analog [2].

Physicochemical Property Optimization in Fragment-to-Lead Campaigns

With a LogP of 2.2 and MW of 162.19, this compound sits in an optimal fragment-like property space that balances aqueous solubility with membrane permeability [1][2]. It is particularly suitable for fragment-merging or fragment-linking strategies where maintaining drug-like physicochemical parameters is critical. The LogP increase of ~1.0 log unit over unsubstituted 2-aminobenzoxazole provides a measurable advantage in permeability while remaining within Rule-of-Three compliant limits .

Commercial-Scale Procurement for Multi-Institutional Fragment Library Assembly

The compound's availability from multiple independent suppliers at a consistent ≥95% purity specification reduces procurement risk for core facilities and compound management groups assembling fragment libraries for academic or industrial screening consortia [1][2]. The documented SDS and hazard profile (GHS07, H302/H315/H319/H335) meet institutional safety compliance requirements, and the room-temperature shipping classification simplifies logistics .

Quote Request

Request a Quote for 5,7-Dimethyl-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.